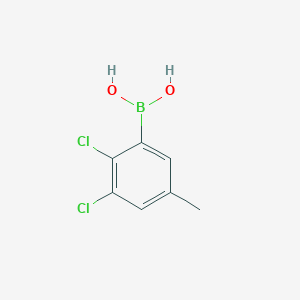

2,3-Dichloro-5-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dichloro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dichloro-5-methylphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Oxidation: Oxidizing agents like H2O2, sodium perborate.

Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, water).

Major Products:

Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

2,3-Dichloro-5-methylphenylboronic acid has diverse applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. This reaction is crucial for constructing biaryl structures found in pharmaceuticals, agrochemicals, and organic materials.

Biology: The compound is used in the development of boron-containing drugs and as a building block for bioactive molecules.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mécanisme D'action

The primary mechanism of action for 2,3-Dichloro-5-methylphenylboronic acid involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.

Comparaison Avec Des Composés Similaires

- 3,5-Dichloro-2-methylphenylboronic acid

- 2-Chloro-5-methylphenylboronic acid

- 2,4-Dichloro-5-methoxyphenylboronic acid

Comparison: 2,3-Dichloro-5-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in forming sterically hindered biaryl structures. The presence of two chlorine atoms and a methyl group provides a unique electronic and steric environment, making it a valuable reagent in organic synthesis.

Activité Biologique

2,3-Dichloro-5-methylphenylboronic acid (DCMPBA) is an organoboron compound with significant potential in medicinal chemistry. Its unique structure, characterized by two chlorine atoms and a methyl group on the phenyl ring, allows it to interact effectively with various biological targets. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₇BCl₂O₂

- Molecular Weight : 204.85 g/mol

- IUPAC Name : (2,3-dichloro-5-methylphenyl)boronic acid

The structure of DCMPBA includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is crucial for its role in enzyme inhibition and receptor modulation.

Synthesis Methods

DCMPBA can be synthesized through various methods, including:

- Borylation of Chlorinated Aromatic Compounds : Utilizing boron reagents to introduce the boronic acid functionality.

- Direct Chlorination : Chlorinating 5-methylphenylboronic acid at the 2 and 3 positions.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to couple boronic acids with chlorinated aromatic substrates.

These methods highlight the versatility of DCMPBA in synthetic organic chemistry.

Biological Activity

DCMPBA exhibits a range of biological activities due to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : DCMPBA has been shown to selectively inhibit certain enzymes, including dCTPase, which is overexpressed in various carcinomas. Inhibitors derived from boronic acids can form covalent adducts with their targets, enhancing their therapeutic potential .

- Receptor Modulation : The compound's ability to modulate protein-protein interactions makes it valuable in drug design. Its structural features allow it to target receptors involved in critical biological pathways.

Case Study 1: Inhibition of dCTPase

A study identified DCMPBA as a potent inhibitor of human dCTPase, achieving an IC50 value of 0.057 μM. The compound demonstrated high selectivity across related NTPases and did not induce DNA replication stress or apoptosis markers, suggesting a favorable safety profile for therapeutic applications .

Case Study 2: Tubulin Interaction

Research has shown that boronic acids like DCMPBA can stabilize microtubules by interacting with tubulin. This interaction is crucial for developing treatments targeting neuroparasitic infections such as African trypanosomiasis. Compounds that stabilize microtubules have been identified as promising drug candidates due to their ability to disrupt cellular processes in parasites .

Applications

DCMPBA's unique properties make it suitable for various applications:

- Drug Development : Its role as an enzyme inhibitor positions it as a candidate for developing new cancer therapies.

- Material Science : The compound can be used in creating functional materials due to its chemical reactivity.

- Biological Probes : Its ability to form reversible bonds allows it to be utilized in biochemical assays and studies.

Comparative Analysis with Similar Compounds

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| 3,5-Dichlorophenylboronic acid | (3,5-dichlorophenyl)boronic acid | Lacks methyl substitution; different reactivity. |

| 3-Chloro-2-methylphenylboronic acid | (3-chloro-2-methylphenyl)boronic acid | Only one chlorine; less steric hindrance. |

| 3,4,5-Trichloro-2-methylphenylboronic acid | (3,4,5-trichloro-2-methylphenyl)boronic acid | Contains three chlorine substituents; more reactive. |

This table illustrates how DCMPBA's structural characteristics provide a balance of steric and electronic effects that influence its reactivity compared to its analogs.

Propriétés

IUPAC Name |

(2,3-dichloro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEXOJFCSLTVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Cl)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.